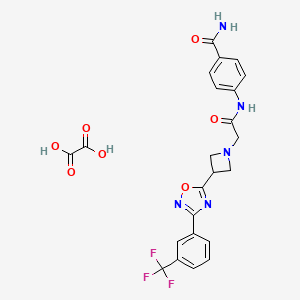

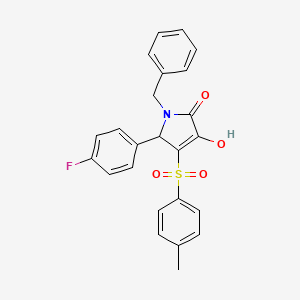

![molecular formula C21H16N4O5S B2983616 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one CAS No. 927542-74-3](/img/structure/B2983616.png)

3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one” is a complex organic molecule that contains several functional groups, including a methyl group, a nitrophenyl group, a sulfonyl group, an amino group, and a hydroquinoxalinone group. Each of these groups contributes to the overall properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Common reactions for similar compounds include oxidation, nitration, diazotization, alkylation, addition, condensation, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include its melting point, boiling point, solubility, and reactivity. For example, nitro compounds are known to have high dipole moments due to the presence of the nitro group .科学的研究の応用

Synthesis and Biological Activities

Antimalarial and Anticancer Activities

Studies have focused on the synthesis of related compounds demonstrating significant biological activities. For example, research on the synthesis of tebuquine and related compounds revealed antimalarial activity and encouraged clinical trials for such classes of compounds (Werbel et al., 1986). Similarly, compounds derived from naphthoquinone, containing phenylaminosulfanyl moiety, have shown remarkable cytotoxic activity against various cancer cell lines, highlighting the potential for cancer treatment applications (Ravichandiran et al., 2019).

Antioxidant, Antifungal, and Antibacterial Properties

Arylsulfonamide-based quinolines have been synthesized and evaluated for their biological activities. Some compounds exhibited potent antioxidant activity, and others showed significant antifungal and antibacterial activities (Jyothish Kumar & Vijayakumar, 2017). This suggests their potential utility in treating infections and diseases caused by oxidative stress, fungi, and bacteria.

Environmental and Analytical Applications

Biodegradation and Environmental Fate of Pharmaceuticals

Research on the microbial degradation of sulfonamide antibiotics, including studies on sulfamethoxazole (SMX), has contributed to understanding the environmental fate of these compounds. The identification of metabolites and degradation pathways offers insights into reducing the persistence and biological activity of sulfonamides in the environment (Ricken et al., 2013).

Synthesis and Chemical Properties

Kinetic studies on the Hinsberg reaction and the synthesis of quinolines and heterocyclic compounds have provided valuable information on the chemical properties and reactivity of related compounds. These studies contribute to the development of novel synthetic methodologies and the understanding of reaction mechanisms (Abasolo et al., 1987).

作用機序

Target of Action

Compounds with similar structures have been studied for their potential as hiv-1 inhibitors

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It can be inferred from similar compounds that it may interact with its targets through a process of binding and inhibition . The presence of the nitrophenylsulfonyl group could potentially play a role in this interaction.

Biochemical Pathways

Based on the potential target of hiv-1 inhibitors, it could be involved in the inhibition of viral replication pathways

Pharmacokinetics

Similar compounds have been shown to release moderate amounts of no, which may impact their bioavailability .

Result of Action

Based on its potential role as an hiv-1 inhibitor, it could potentially prevent the replication of the virus within host cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the molecule’s piezochromic properties indicate that it can transform reversibly under high pressure This suggests that the compound’s action could be influenced by environmental conditions such as pressure

特性

IUPAC Name |

N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S/c1-13-6-11-17(24-31(29,30)15-9-7-14(8-10-15)25(27)28)16(12-13)20-21(26)23-19-5-3-2-4-18(19)22-20/h2-12,24H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAAGUMGXGWLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

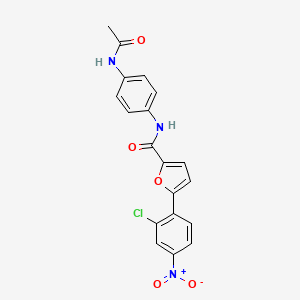

![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)

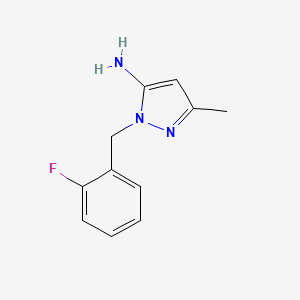

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

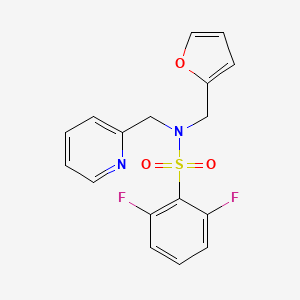

![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)